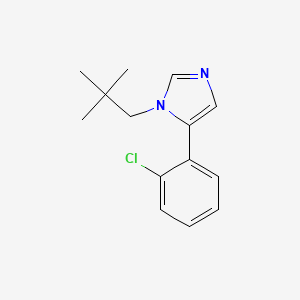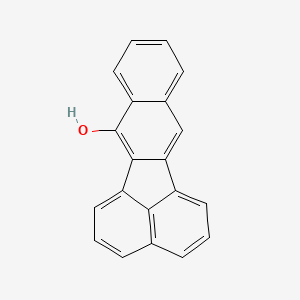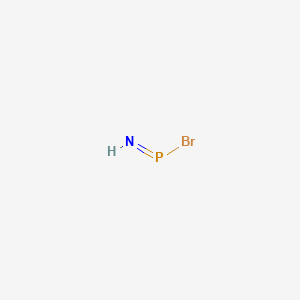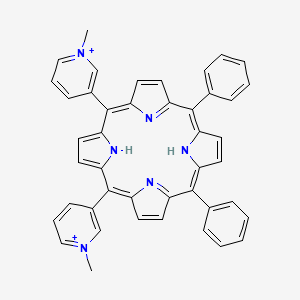
3,3'-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes two pyridinium groups attached to a porphine core with diphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) typically involves the following steps:
Formation of the Porphine Core: The porphine core is synthesized through a condensation reaction involving pyrrole and benzaldehyde derivatives under acidic conditions.
Introduction of Diphenyl Substituents: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, using appropriate phenyl derivatives and a Lewis acid catalyst.
Attachment of Pyridinium Groups: The final step involves the quaternization of the porphine core with methylpyridine under basic conditions to form the bis(pyridinium) structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced porphyrin species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized porphyrin derivatives with altered electronic properties.
Reduction: Reduced porphyrin species with modified redox characteristics.
Substitution: Substituted porphyrin compounds with diverse functional groups.
Scientific Research Applications
3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Employed in the study of heme proteins and their functions, as well as in the development of biomimetic systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors and electronic devices, owing to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit catalytic activity. Additionally, its ability to generate reactive oxygen species upon light irradiation makes it effective in photodynamic therapy, where it induces cell death in targeted cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A porphyrin derivative with four phenyl groups, used in similar applications but lacks the pyridinium groups.
5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II): A metalloporphyrin complex with copper, used as a catalyst in various reactions.
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride: Another metalloporphyrin complex with manganese, known for its catalytic properties.
Uniqueness
3,3’-(15,20-Diphenyl-21H,23H-porphine-5,10-diyl)bis(1-methylpyridinium) is unique due to the presence of pyridinium groups, which enhance its solubility in polar solvents and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and stability, such as in photodynamic therapy and catalysis.
Properties
CAS No. |
126157-76-4 |
|---|---|
Molecular Formula |
C44H34N6+2 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
5,20-bis(1-methylpyridin-1-ium-3-yl)-10,15-diphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H34N6/c1-49-25-9-15-31(27-49)43-37-21-19-35(46-37)41(29-11-5-3-6-12-29)33-17-18-34(45-33)42(30-13-7-4-8-14-30)36-20-22-38(47-36)44(40-24-23-39(43)48-40)32-16-10-26-50(2)28-32/h3-28,45,48H,1-2H3/q+2 |
InChI Key |
BRHRVXPGVSFEGI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=C[N+](=CC=C7)C)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


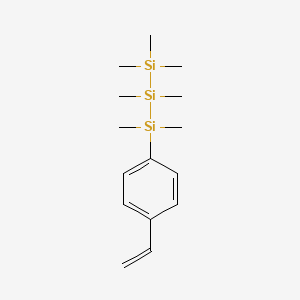


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
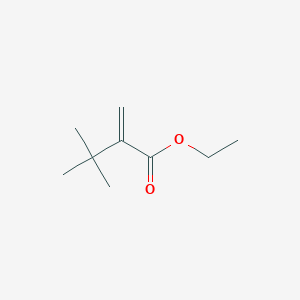
![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
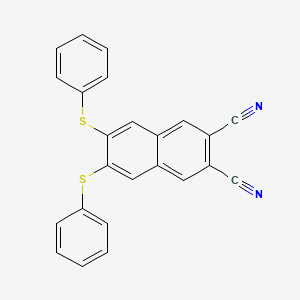
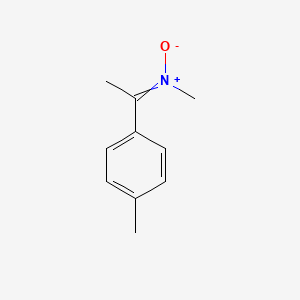
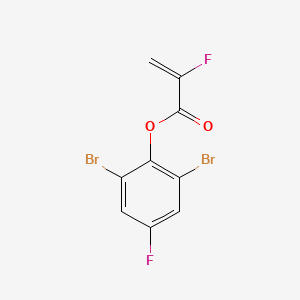
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
